N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine
Description
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a phenyl group at position 2, a methyl group at position 4 (as part of the amine moiety), and a (phenylsulfonyl)methyl group at position 4. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .
Properties
IUPAC Name |
6-(benzenesulfonylmethyl)-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-19-17-12-15(13-24(22,23)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVTYKCGYKDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is a chemical compound with potential applications in scientific research. This document aims to provide a detailed overview of its known properties, synthesis information, and potential applications based on available data.
Chemical Properties and Identifiers
N-Methyl-2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinamine
Synonyms
- N-METHYL-2-PHENYL-6-[(PHENYLSULFONYL)METHYL]-4-PYRIMIDINAMINE
- 6-[(benzenesulfonyl)methyl]-N-methyl-2-phenylpyrimidin-4-amine
- N-METHYL-N-(2-PHENYL-6-[(PHENYLSULFONYL)METHYL]-4-PYRIMIDINYL)AMINE
Potential Applications
While the provided search results do not offer specific applications for this compound, related research and broader chemical context suggest potential areas of interest:
- Pharmaceutical Research: Pyrimidine derivatives are frequently explored in drug discovery due to their diverse biological activities . This compound might be investigated for potential therapeutic effects, serving as a lead compound for novel drug development .
- Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules with specific functionalities . The phenylsulfonyl group can act as a leaving group or participate in various chemical transformations .
- Materials Science: The compound could be explored for its potential in creating new materials with specific properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine and related pyrimidine derivatives:
Structural and Functional Analysis
Substituent Effects on Bioactivity The phenylsulfonylmethyl group in the target compound enhances electron-withdrawing properties compared to the sulfinyl analog (323.42 g/mol, ). Sulfonyl groups typically improve metabolic stability and binding affinity in drug design, which may explain its inferred antimicrobial activity .
Hydrogen Bonding and Crystal Packing Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing their conformation. In contrast, the target compound’s phenylsulfonyl group may favor intermolecular interactions (e.g., C–H⋯O bonds), influencing crystallinity and solubility .
Safety and Toxicity
- The simpler pyrimidine derivative 6-Methyl-N4-phenyl-2,4-pyrimidinediamine () has documented safety risks, suggesting that bulkier substituents (e.g., phenylsulfonylmethyl) in the target compound might mitigate toxicity by reducing reactive amine exposure .
Research Findings and Implications
- Antimicrobial Potential: Structural analogs with fluorophenyl and methoxyphenyl groups () demonstrate confirmed antibacterial and antifungal activity, supporting the hypothesis that the target compound’s phenylsulfonylmethyl group could enhance similar properties .
- Metabolic Stability : The sulfonyl group’s electron-withdrawing nature may reduce oxidative metabolism compared to sulfinyl or thioether analogs, extending half-life in biological systems .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine?
- Methodology :
- Step 1 : Start with a pyrimidine core (e.g., 4-aminopyrimidine) and introduce substituents via nucleophilic substitution or cross-coupling reactions. The phenylsulfonylmethyl group at position 6 can be introduced via sulfonation of a methyl precursor using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Step 2 : N-Methylation at position 4 is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity. Monitor reactions using TLC and confirm structures via NMR and HRMS.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, the methyl group at position 4 appears as a singlet (~δ 3.2 ppm), while the phenylsulfonyl moiety shows distinct aromatic protons (δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. The phenylsulfonyl group often cleaves to produce fragment ions at m/z corresponding to [M – SO₂Ph]⁺ .
- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrimidine ring (C=N, ~1600 cm⁻¹) stretches .
Q. How is X-ray crystallography applied to determine the compound’s structural conformation?
- Methodology :
- Grow single crystals via slow evaporation of a saturated solution (e.g., ethanol/dichloromethane).
- Analyze dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups typically form angles of 10–15° with the pyrimidine plane, as seen in related structures) .
- Identify intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) that stabilize the crystal lattice .
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Phenylsulfonyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Compare analogs with/without this group via in vitro assays (e.g., enzyme inhibition) .
- N-Methylation : Reduces hydrogen-bonding capacity, potentially altering target binding. Use molecular docking to assess interactions with biological targets (e.g., kinases) .
- Case Study : Replace the phenyl group at position 2 with a pyridinyl moiety (as in ) to evaluate changes in solubility and bioactivity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes to identify metabolites (e.g., oxidation of the methyl group) that reduce in vivo efficacy. LC-MS/MS can detect hydroxylated or demethylated products .
- Solubility Optimization : Modify the formulation (e.g., use cyclodextrin complexes) to improve bioavailability. Compare pharmacokinetic profiles in rodent models .
Q. What computational approaches predict the compound’s reactivity and stability?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the pyrimidine ring’s electron-deficient nature makes it prone to nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., proteins) under physiological conditions (pH 7.4, 310 K) to assess binding stability over time .
Q. How do polymorphic forms affect the compound’s physicochemical properties?
- Methodology :
- Crystallographic Screening : Identify polymorphs via solvent-mediated crystallization (e.g., using methanol vs. acetonitrile). Compare melting points and dissolution rates .
- Thermogravimetric Analysis (TGA) : Assess thermal stability differences between polymorphs. For instance, a polymorph with stronger C–H⋯O interactions may exhibit higher decomposition temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
